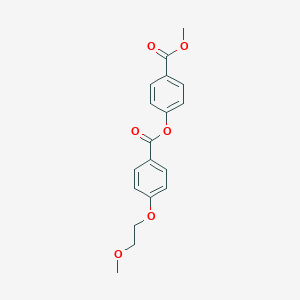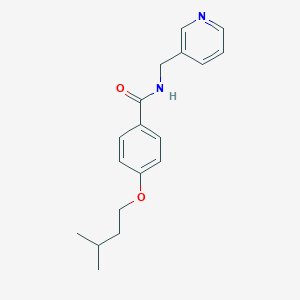
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate, also known as MPEB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzoate esters and has been found to have various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has been used in various scientific research studies due to its ability to modulate the activity of certain enzymes and receptors. It has been found to have potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and other neurological disorders. 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has also been used as a tool to study the role of certain proteins in cellular signaling pathways.
Wirkmechanismus
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate acts as a competitive inhibitor of certain enzymes and receptors, including protein kinase C and the N-methyl-D-aspartate (NMDA) receptor. By inhibiting these proteins, 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate can modulate cellular signaling pathways and affect various physiological processes.
Biochemical and physiological effects:
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has been found to have various biochemical and physiological effects, including reducing the growth and proliferation of cancer cells, protecting against neuronal damage in Alzheimer's disease, and modulating synaptic plasticity in the brain. 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate has several advantages for lab experiments, including its high purity and ability to selectively modulate certain proteins. However, 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate, including investigating its potential therapeutic applications in cancer and neurological disorders, exploring its mechanism of action in cellular signaling pathways, and developing more selective inhibitors of specific enzymes and receptors. Additionally, further research is needed to fully understand the potential limitations and toxicity of 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate.
Synthesemethoden
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate can be synthesized by reacting 4-(methoxycarbonyl)phenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction yields 4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate as a white solid with a high purity.
Eigenschaften
Produktname |
4-(Methoxycarbonyl)phenyl 4-(2-methoxyethoxy)benzoate |
|---|---|
Molekularformel |
C18H18O6 |
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
(4-methoxycarbonylphenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C18H18O6/c1-21-11-12-23-15-7-3-14(4-8-15)18(20)24-16-9-5-13(6-10-16)17(19)22-2/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
AOIKOKBAUOWUAN-UHFFFAOYSA-N |
SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Kanonische SMILES |
COCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-3-{[(2-furoylamino)carbothioyl]amino}benzamide](/img/structure/B267538.png)
![4-[(phenylacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B267540.png)

![4-[(2-Benzylphenoxy)methyl]piperidine](/img/structure/B267546.png)
![3-isopropoxy-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B267547.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267548.png)
![4-{[(4-isopropylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B267549.png)
![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B267550.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-3-isopropoxybenzamide](/img/structure/B267551.png)
![2-methyl-N-{4-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267552.png)
![2-methyl-N-{3-[(2-phenoxypropanoyl)amino]phenyl}propanamide](/img/structure/B267553.png)
![3-[(cyclohexylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B267556.png)
![2-butoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267559.png)
![2-phenoxy-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B267560.png)